An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Pyrimidinyl)piperazine, a heterocyclic amine, is a critical building block in medicinal chemistry and a significant metabolite in pharmacology. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis protocols, and key applications. The document summarizes quantitative data in structured tables, details experimental methodologies, and includes visual diagrams to elucidate its role in signaling pathways and experimental workflows, serving as an essential resource for professionals in drug discovery and development.
Chemical Structure and Identification
1-(2-Pyrimidinyl)piperazine is characterized by a pyrimidine ring linked to a piperazine moiety.[1] This structure is fundamental to its chemical behavior and biological activity.
Chemical Structure:
Caption: Chemical structure of 1-(2-Pyrimidinyl)piperazine.
Table 1: Compound Identification
| Identifier | Value | Reference |
| Preferred IUPAC Name | 2-(Piperazin-1-yl)pyrimidine | [2] |
| CAS Number | 20980-22-7 | [2][3][4] |
| Molecular Formula | C₈H₁₂N₄ | [2][5] |
| SMILES | n1cccnc1N2CCNCC2 | [2] |
| InChI | InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | [2] |
| InChIKey | MRBFGEHILMYPTF-UHFFFAOYSA-N | [2] |
| EC Number | 244-135-5 | [2] |
| PubChem CID | 88747 | [2] |
Physicochemical Properties
The physicochemical properties of 1-(2-Pyrimidinyl)piperazine are crucial for its handling, formulation, and behavior in biological systems. It typically presents as a white to very pale yellow crystalline solid or a clear yellow liquid after melting.[1][3] It is known to be hygroscopic and should be stored in a cool, dark place under inert gas, protected from moisture.[3]
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molar Mass | 164.21 g/mol | [2] |
| Melting Point | 32-34 °C | [1][6] |
| Boiling Point | 277 °C (lit.) | |
| 118-120 °C @ 2 Torr | [7] | |
| Density | 1.158 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.587 (lit.) | |
| Flash Point | > 110 °C (> 230 °F) | |
| Water Solubility | Almost transparent | [6] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) at up to 10 mg/mL | [5][8] |
| Vapor Pressure | 0.000195 mmHg at 25°C | [6][7] |
| pKa | Not explicitly found | |
| LogP | Not explicitly found |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1-(2-Pyrimidinyl)piperazine.
Table 3: Spectroscopic Data Summary
| Technique | Key Features | Reference |
| ¹H NMR (in CDCl₃) | δ 8.29 (d, 2H, pyrimidine), δ 6.45 (t, 1H, pyrimidine), δ 3.78 (t, 4H, piperazine), δ 2.90 (t, 4H, piperazine) | [9] |
| ¹³C NMR (in DMSO-d₆) | δ 161.46 (pyrimidine C₂), δ 158.49 (pyrimidine C₄, C₆), δ 110.53 (pyrimidine C₅), δ 51.34, 45.70, 45.69, 44.90, 44.35, 42.96 (piperazine carbons) | [10] |
| Infrared (IR) | 3059 cm⁻¹ (aromatic C-H), 2989 cm⁻¹ (aliphatic C-H), 1653 cm⁻¹ (amide C=O - in derivative), 1581–1429 cm⁻¹ (C=C and C=N) | [10] |
| Mass Spectrometry (MS) | Molecular Weight: 164.21 | [2] |
Synthesis
1-(2-Pyrimidinyl)piperazine is commonly synthesized through the nucleophilic substitution of a leaving group on the pyrimidine ring by piperazine.
General Synthesis Workflow
Caption: General workflow for the synthesis of 1-(2-Pyrimidinyl)piperazine.
Detailed Experimental Protocol
This protocol is adapted from a general method for the synthesis of 2-(1-piperazinyl)pyrimidine derivatives.[11][12]
Materials:
-
2-Chloropyrimidine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in 20 mL of water, add 2-chloropyrimidine (18 mmol) in batches at a temperature between 50-65 °C.
-
Stir the reaction mixture at 60-65 °C for 1 hour.
-
Cool the mixture to 35 °C.
-
Remove the solid by-product, 1,4-bis(2-pyrimidinyl)piperazine, by filtration.
-
Extract the filtrate three times with chloroform.
-
Dry the combined organic phases with anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 1-(2-pyrimidinyl)piperazine. The product can often be used in subsequent reactions without further purification.[11][12]
Pharmacological Profile and Signaling Pathways
1-(2-Pyrimidinyl)piperazine is an active metabolite of several anxiolytic drugs of the azapirone class, including buspirone, gepirone, and tandospirone.[2][5] It contributes significantly to the overall pharmacological effects of these parent drugs. Its primary mechanisms of action involve the α₂-adrenergic and 5-HT₁ₐ receptors.
-
α₂-Adrenergic Receptor Antagonist: It acts as a non-selective antagonist at α₂-adrenergic receptors with a pA₂ value of 6.8 in rat brain synaptosomes.[5][8] This antagonism can lead to an increase in the firing rate of noradrenergic neurons in the locus coeruleus.[5][13]
-
5-HT₁ₐ Receptor Partial Agonist: To a lesser extent, it functions as a partial agonist at the 5-HT₁ₐ receptor.[2]
Signaling Pathway Diagram
Caption: Simplified signaling pathway for 1-(2-Pyrimidinyl)piperazine.
Applications in Research and Development
1-(2-Pyrimidinyl)piperazine is a versatile compound with several applications in the pharmaceutical and chemical industries.
-
Pharmacological Research: Due to its activity as a metabolite, it is crucial for pharmacokinetic and pharmacodynamic studies to understand the overall effects of its parent drugs.[1]
-
Drug Discovery: Its chemical structure serves as a scaffold for the synthesis of novel molecules with potential therapeutic activities.[1] Derivatives of 1-(2-pyrimidinyl)piperazine have been investigated as selective monoamine oxidase (MAO)-A inhibitors.[10]
-
Chemical Synthesis: It is used as a starting reagent for the synthesis of more complex molecules, such as 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine.[14]
-
Analytical Chemistry: It functions as a derivatization reagent for carboxyl groups in peptides, which can enhance the sensitivity and specificity of analytical techniques like mass spectrometry.[1][]
Safety and Handling
1-(2-Pyrimidinyl)piperazine is associated with certain hazards and requires careful handling.
Table 4: GHS Hazard Information
| Hazard | Code | Description | Reference |
| Pictograms | GHS05, GHS07 | Corrosive, Exclamation mark | [2] |
| Signal Word | Danger | [2] | |
| Hazard Statements | H314 | Causes severe skin burns and eye damage | [2] |
| H315 | Causes skin irritation | [2] | |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | [2] | |
| Precautionary Statements | P260, P261, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [2] |
It is incompatible with oxidizing agents.[3] Personal protective equipment, including eye shields, gloves, and a suitable respirator filter, should be used when handling this compound.
Conclusion
1-(2-Pyrimidinyl)piperazine is a compound of significant interest to the scientific community, particularly in the fields of pharmacology and medicinal chemistry. Its role as an active metabolite of several key drugs necessitates a thorough understanding of its properties and biological activities. Furthermore, its utility as a synthetic intermediate and analytical reagent underscores its versatility. This guide provides a foundational understanding of 1-(2-Pyrimidinyl)piperazine to aid researchers in their ongoing and future work.
References
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- 12. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]
- 13. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
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